N'-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide
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Overview
Description
N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide is a complex organic compound with the molecular formula C20H14N4O6. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitrobenzoyl groups and a benzohydrazide core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoic acid with hydrazine to form 4-nitrobenzohydrazide. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, inhibition of enzyme activity, or induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzohydrazide
- 2-aminobenzamide
- 4-nitrobenzoic acid
Uniqueness
N’-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide is unique due to its multi-functional structure, which combines the properties of nitrobenzoyl and benzohydrazide groups
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N6O8/c35-25(17-9-13-19(14-10-17)33(39)40)29-31-27(37)23-7-3-1-5-21(23)22-6-2-4-8-24(22)28(38)32-30-26(36)18-11-15-20(16-12-18)34(41)42/h1-16H,(H,29,35)(H,30,36)(H,31,37)(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAYFXGOKRPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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